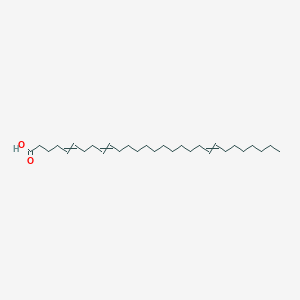
Nonacosa-5,9,21-trienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonacosa-5,9,21-trienoic acid is a polyunsaturated fatty acid characterized by the presence of three double bonds at the 5th, 9th, and 21st positions. This compound is part of a broader class of natural compounds containing bis-methylene-interrupted Z-double bonds, which are known for their unique structural and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nonacosa-5,9,21-trienoic acid typically involves multistep processes that include the formation of bis-methylene-interrupted Z-double bonds. One common method involves the Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes with EtMgBr in the presence of metallic Mg and Cp2TiCl2, followed by acid hydrolysis . This method is labor-intensive but effective in producing the desired compound.
Industrial Production Methods: the principles of stereoselective formation of bis-methylene-interrupted Z-double bonds are crucial in any large-scale production .
化学反応の分析
Types of Reactions: Nonacosa-5,9,21-trienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to form epoxides or peroxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, often using hydrogenation techniques.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are often employed.
Major Products:
Oxidation: Epoxides, peroxides
Reduction: Saturated fatty acids
Substitution: Various substituted fatty acids depending on the reagents used
科学的研究の応用
Nonacosa-5,9,21-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of polyunsaturated fatty acids.
Biology: Plays a role in the study of cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of bio-based materials and lubricants
作用機序
The mechanism of action of nonacosa-5,9,21-trienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor for bioactive lipid mediators that participate in signaling pathways. These pathways can affect various cellular processes, including inflammation and apoptosis .
類似化合物との比較
- 5,9-Eicosadienoic Acid
- Chatenaytrienin-4
- Mead Acid
Comparison: Nonacosa-5,9,21-trienoic acid is unique due to its specific arrangement of double bonds and its longer carbon chain compared to similar compounds like 5,9-eicosadienoic acid and mead acid. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for specialized applications .
特性
CAS番号 |
884856-10-4 |
|---|---|
分子式 |
C29H52O2 |
分子量 |
432.7 g/mol |
IUPAC名 |
nonacosa-5,9,21-trienoic acid |
InChI |
InChI=1S/C29H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h8-9,20-21,24-25H,2-7,10-19,22-23,26-28H2,1H3,(H,30,31) |
InChIキー |
KGLBESMXVOAFCZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC=CCCCCCCCCCCC=CCCC=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)
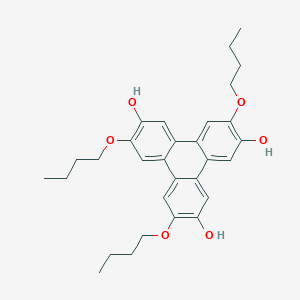
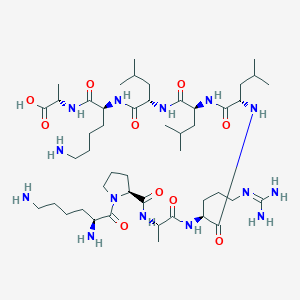
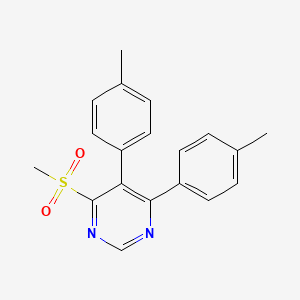
![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)
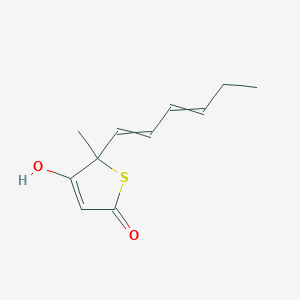
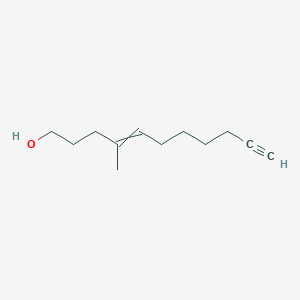
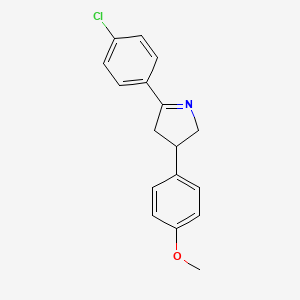
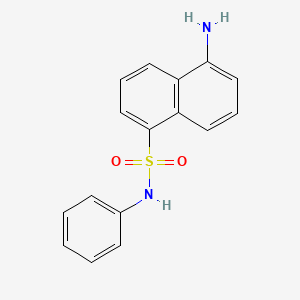
![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
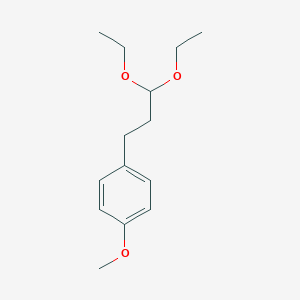
![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)
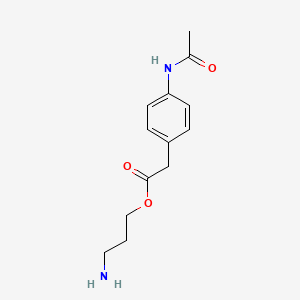
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
